

Denibulin and Alternative Vascular-Disrupting Agents at a Glance

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Agent Name (Code)	Primary Target / Mechanism	Key Clinical Findings & Experimental Evidence	Maximum Tolerated Dose (MTD) / Dose in Study
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| **Denibulin (MN-029)** | Tubulin (colchicine site); disrupts cytoskeleton of tumor endothelial cells [1] [2]. | - **Safety:** Generally well-tolerated. Most common toxicities were nausea, vomiting, diarrhea, fatigue, headache, and anorexia [1] [2].

- **Efficacy:** No objective tumor responses observed; however, 5 out of 34 patients had stable disease for ≥ 6 months. A significant reduction in tumor vascular permeability (Ktrans) was observed via DCE-MRI, correlating with drug exposure [1] [2]. | **180 mg/m²** (IV, every 3 weeks) [1] [2] | | **Fosbretabulin (CA4P)** | Tubulin (colchicine site); causes rapid vascular shutdown in tumors [3]. | - **Status:** One of the most advanced VDAs; has been in Phase 3 trials and granted orphan drug status for specific cancers [3].
- **Efficacy:** Clinical trials have demonstrated its ability to significantly reduce tumor blood flow as measured by DCE-MRI and DCE-CT [3]. | Information not specified in search results. | | **Crolibulin (EPC2407)** | Tubulin (colchicine site) [4]. | - **Imaging:** In a Phase 1 study, DCE-MRI and DW-MRI showed changes suggestive of decreased tumor perfusion and cell swelling 2-3 days post-treatment. These changes correlated with plasma drug concentration [4].
- **Combination Potential:** Findings can inform its dosing in future combination therapies with cytotoxic or immune-oncology agents [4]. | 13-24 mg/m² (IV, daily for 3 days, 21-day cycle) [4] | | **Ombrabulin (AVE8062)** | Tubulin [3]. | - **Status:** Reached Phase 3 clinical trials [3].
- **Imaging:** Its effects have been evaluated using DCE-Ultrasound in clinical studies [3]. | Information not specified in search results. | | **Plinabulin (NPI2358)** | Tubulin [3]. | - **Clinical Data:** A DCE-MRI

study of 38 patients showed post-treatment decreases in tumor perfusion [3]. | Information not specified in search results. |

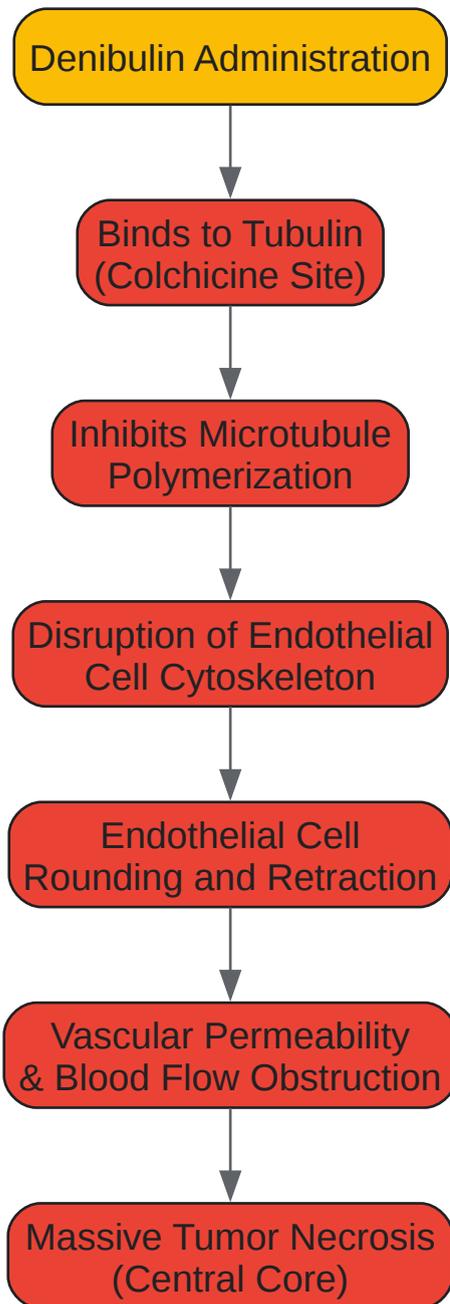
Mechanism of Action: How VDAs Target the Endothelium

VDAs like Denibulin belong to a class of small molecules that bind to tubulin, specifically at the colchicine site [3]. This binding inhibits microtubule polymerization, which is crucial for maintaining the structural integrity and shape of cells.

The mechanism is highly selective for the endothelial cells lining tumor blood vessels. This selectivity arises because tumor vasculature is structurally abnormal—it is fragile, rapidly formed, and often lacks proper pericyte coverage [3]. When Denibulin disrupts the microtubule cytoskeleton in these vulnerable endothelial cells, it triggers a specific signaling cascade that leads to:

- **Cytoskeletal Disruption:** The endothelial cell loses its structural shape.
- **Cell Rounding:** The cell retracts and rounds up.
- **Increased Vascular Permeability & Blood Flow Blockage:** The rounded cells detach from the vessel wall and from each other, causing massive leakage and physically obstructing the blood vessel [3].
- **Ischemic Tumor Cell Death:** The vascular collapse cuts off the blood supply, leading to extensive tumor necrosis (cell death) in the central core of the tumor [3] [5].

The following diagram illustrates this sequential process of vascular disruption:



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Experimental Protocols for Assessing VDA Effects

A key strength of VDA research is the use of non-invasive imaging to objectively measure drug effects on tumor vasculature in both preclinical and clinical settings.

1. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

- **Purpose:** To quantitatively assess tumor perfusion and vascular permeability [1] [4].
- **Protocol:**
 - **Image Acquisition:** MRI scans are acquired at baseline and at a specific time point after drug administration (e.g., 6-8 hours for Denibulin [1], 2-3 days for Crolibulin [4]). A contrast agent (e.g., gadolinium) is injected intravenously, and a rapid series of images is taken to track its flow into the tumor tissue [1] [4].
 - **Data Analysis:** The image data is used to generate quantitative parameter maps. Key parameters include:
 - **K^{trans} :** The volume transfer constant, representing vascular permeability and blood flow. A reduction indicates successful vascular disruption [1].
 - **AUC_{90s} :** The Area Under the Gadolinium concentration curve at 90 seconds, a measure of blood flow and perfusion [4].
 - **v_e :** The extravascular-extracellular volume fraction [4].

2. Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI)

- **Purpose:** To measure the apparent diffusion coefficient (ADC) of water within tumor tissue, which is related to cell density and viability [4].
- **Protocol:**
 - **Image Acquisition:** MRI sequences are sensitized to the random motion (diffusion) of water molecules.
 - **Data Analysis:** ADC maps are computed from the images. An initial decrease in ADC may indicate cell swelling after therapy, while a subsequent increase can indicate successful treatment leading to cell death and reduced density [4].

Research Implications and Future Directions

The data indicates that while Denibulin successfully demonstrated a measurable anti-vascular effect in humans, its development as a monotherapy was likely limited by modest efficacy (primarily disease stabilization) [1]. This is a common challenge for VDAs, as a rim of viable tumor cells often survives at the periphery, leading to tumor regrowth [3].

Consequently, the future of VDAs, including Denibulin, lies in **rational combination therapies**. Preclinical studies have shown that Denibulin can significantly enhance the antitumor effects of radiation and cisplatin chemotherapy [5]. The current research focus is on combining VDAs with other agents such as:

- **Chemotherapy:** To target the surviving tumor rim [3].
- **Antiangiogenic Agents:** To prevent the regrowth of new vessels [3].

- **Immunotherapy:** The vascular disruption may help to expose tumor antigens and improve the immune response, an area of active investigation (e.g., the MODULATE trial) [3].

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